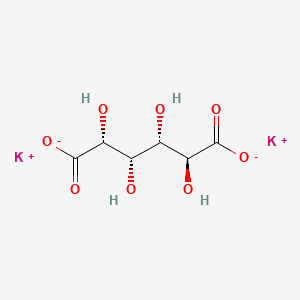
Methyl 5-amino-6-methoxynicotinate
Vue d'ensemble
Description
Methyl 5-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It appears as a solid under normal conditions .
Synthesis Analysis
The synthesis of Methyl 5-amino-6-methoxynicotinate involves several steps. One method involves the addition of concentrated hydrochloric acid to a stirred suspension of methyl 5-amino-6-methoxynicotinate in water. The mixture is cooled and treated with a solution of sodium nitrite. After a period, a solution of sodium tetrafluoroborate is added. The precipitated diazonium salt is collected, washed, and dried. Potassium carbonate is then added to trifluoroacetic acid, followed by the addition of the diazonium salt. The mixture is stirred at reflux for several hours, cooled, and then poured into iced water. The aqueous mixture is neutralized by treatment with solid sodium bicarbonate and extracted with ethyl acetate. The extract is washed with water, dried over magnesium sulfate, and concentrated in vacuo, to give methyl 5-hydroxy-6-methoxynicotinate .Molecular Structure Analysis
The molecular structure of Methyl 5-amino-6-methoxynicotinate consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The InChI key for this compound is MBHLSPAJNLINIC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-amino-6-methoxynicotinate is a solid at room temperature . It has a molecular weight of 182.18 g/mol. The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques
Methyl 5-amino-6-methoxynicotinate has been the focus of synthetic chemistry studies aiming to develop efficient, green, and novel synthetic routes. For instance, György Jeges et al. (2011) reported the first synthesis of Methyl 2-Amino-6-Methoxynicotinate using a combination of microwave and flow reaction technologies. This method optimized sequential microwave-induced regioselective 6-methoxylation and esterification, followed by microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions, highlighting improved regioselectivity and purity profile of the reaction products (Jeges et al., 2011).
Potential Pharmacological Applications
Research into the pharmacological applications of compounds related to Methyl 5-amino-6-methoxynicotinate includes the study of their potential as neuroprotective agents. For example, Meixiang Yu et al. (2003) explored the radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug. Their Positron Emission Tomography (PET) studies in normal rats showed that the compound could pass the brain-blood barrier and accumulate in various brain regions, suggesting its potential for treating neurological conditions (Yu et al., 2003).
Materials Science and Other Applications
In the field of materials science, Yang Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes were synthesized using novel sulfonated aromatic diamine monomers to enhance surface hydrophilicity without compromising dye rejection, showing the relevance of such compounds in developing advanced materials for environmental applications (Liu et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-amino-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLSPAJNLINIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622908 | |
| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-6-methoxynicotinate | |
CAS RN |
59237-50-2 | |
| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)



![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1630189.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1630191.png)




